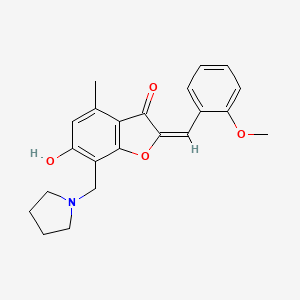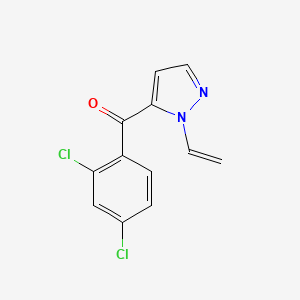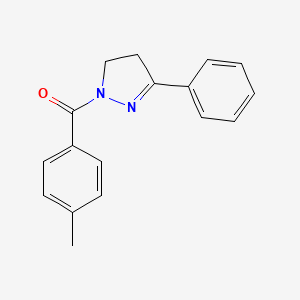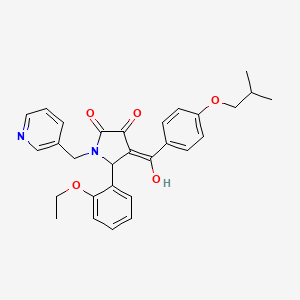![molecular formula C27H25NO6 B13374036 (4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B13374036.png)
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes ethoxyphenyl and methoxyphenyl groups attached to a pyrrolidine-2,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: Used in the synthesis of high-performance polymers.
4-Methoxyphenethylamine: A precursor for various organic compounds.
Uniqueness
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H25NO6 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25NO6/c1-4-34-22-13-7-18(8-14-22)25(29)23-24(17-5-11-20(32-2)12-6-17)28(27(31)26(23)30)19-9-15-21(33-3)16-10-19/h5-16,24,29H,4H2,1-3H3/b25-23- |
Clé InChI |
FSKDYTCBPWHDRV-BZZOAKBMSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)/O |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)

![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)

![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)

![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
![6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374015.png)

![2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
![6-benzyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B13374032.png)
